molecular formula C10H8O4S B8369263 2-Hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetic acid

2-Hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetic acid

Cat. No. B8369263
M. Wt: 224.23 g/mol
InChI Key: UDWWLZPFOGNOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067898B1

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 1-benzothiophen-4-ol (1.0 g, 6.32 mmol, 1.00 equiv, 95%), potassium hydroxide (821 mg, 1.46 mmol, 2.20 equiv, 10%). This was followed by the addition of 2-oxoacetic acid (592 mg, 4.00 mmol, 1.20 equiv) at 0-5° C. with 30 min. If necessary, more 2-oxoacetic acid is added such that the pH of the solution at the end of the addition was 11.5. After stirring for 3 h at 0-5 degree C. 20 mL of tert-butyl methyl ether were added to the reaction mixture followed by HCl(25%) solution in water such that the pH was 7. The biphasic mixture was filtered through Speedex, then HCl (25%) solution in water were added to the aqueous phase such that the pH was 2.0. After addition of tert-butyl methyl ether (3*20 mL), the organic phase was separated at 25° C., and 50 mL acetonitrile was added to organic phase. To the resulting clear solution was added portions wise at 20-30° C., a solution of tributylamine (1.23 g, 1.00 equiv) in 20 mL of tert-butyl methyl ether under seeding with crystals of the product. The resulting suspension was stirred over night at 20-30 degree C., and then filtered off. The filter cake was dried oven at 60° C. The result afford (1.0 g, 63%) of 2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid as gray solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
821 mg
Type
reactant
Reaction Step Two
Quantity
592 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.23 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2=[CH:6][CH:7]=[CH:8][C:9]([OH:10])=[C:4]2[CH:3]=[CH:2]1.[OH-].[K+].[O:13]=[CH:14][C:15]([OH:17])=[O:16].Cl.C(N(CCCC)CCCC)CCC>O.COC(C)(C)C>[OH:13][CH:14]([C:6]1[C:5]2[S:1][CH:2]=[CH:3][C:4]=2[C:9]([OH:10])=[CH:8][CH:7]=1)[C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C=CC=2C1=CC=CC2O
Step Two
Name
Quantity
821 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
592 mg
Type
reactant
Smiles
O=CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
1.23 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
COC(C)(C)C
Step Nine
Name
Quantity
20 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 h at 0-5 degree C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
FILTRATION
Type
FILTRATION
Details
The biphasic mixture was filtered through Speedex
ADDITION
Type
ADDITION
Details
HCl (25%) solution in water were added to the aqueous phase such that the pH was 2.0
ADDITION
Type
ADDITION
Details
After addition of tert-butyl methyl ether (3*20 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated at 25° C.
ADDITION
Type
ADDITION
Details
50 mL acetonitrile was added to organic phase
ADDITION
Type
ADDITION
Details
To the resulting clear solution was added portions wise at 20-30° C.
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred over night at 20-30 degree C
FILTRATION
Type
FILTRATION
Details
, and then filtered off
CUSTOM
Type
CUSTOM
Details
The filter cake was dried oven at 60° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(C(=O)O)C1=CC=C(C=2C=CSC21)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 111.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.